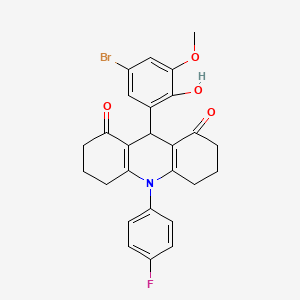

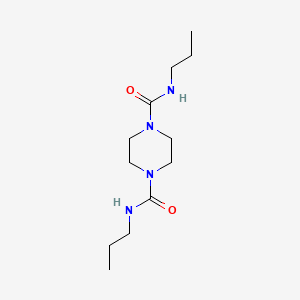

9-(5-bromo-2-hydroxy-3-methoxyphenyl)-10-(4-fluorophenyl)-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione

説明

Synthesis Analysis

The synthesis of acridinedione derivatives involves multi-step chemical reactions, typically starting from basic aromatic compounds or their halogenated versions. For example, similar compounds, such as 9-(4-nitrophenyl)3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H) acridinedione and its methoxyphenyl derivative, have been synthesized and characterized, indicating complex synthesis routes that may involve halogenation, nitration, and methylation steps (Palani, Thirumalai, Ambalavanan, Ponnuswamy, & Ramakrishnan, 2005).

Molecular Structure Analysis

The molecular structure of acridinedione derivatives is often elucidated using X-ray crystallography. These molecules tend to crystallize in various space groups, displaying intricate intermolecular interactions like hydrogen bonding and van der Waals forces. Their central ring, usually in a sofa or boat conformation, and the orthogonal orientation of the substituted phenyl ring contribute to the compound's stability and chemical properties (Subbiah Pandi, Velmurugan, Shanmuga Sundara Raj, Fun, Seshadri, & Thirumalai, 2001).

Chemical Reactions and Properties

Acridinedione derivatives undergo various chemical reactions, including halogenation and interaction with nucleophiles. The specific reactivity towards halogens and the presence of substituents like bromo and methoxy groups influence the chemical behavior of these compounds, enabling tailored modifications to the molecular structure for desired properties (Qi, 2002).

Physical Properties Analysis

The physical properties of acridinedione derivatives, such as solubility, melting point, and crystalline structure, are closely related to their molecular architecture. For instance, the presence of bromo and fluoro substituents affects the compound's polarity and, consequently, its solubility in various solvents. These properties are essential for the compound's application in chemical syntheses and the development of pharmaceutical formulations (Pyrko, 2021).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, of "9-(5-bromo-2-hydroxy-3-methoxyphenyl)-10-(4-fluorophenyl)-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione", are influenced by its functional groups. The bromo, hydroxy, and methoxy groups offer sites for further chemical modifications, while the fluoro group contributes to the compound's chemical stability and reactivity toward nucleophilic substitution (Wang, Zhang, Li, Wu, & Yao, 2011).

科学的研究の応用

Structural and Conformational Studies

Conformational Analysis and Molecular Structure : The structural analysis of bromine-substituted compounds reveals insights into the rotational barriers and buttressing effects on molecular rotation. For instance, the study by M. Aoki, Mikio Nakamura, and M. Ōki (1982) investigated the rotational barrier about the C9–Cph bond in 9-(2-Methoxy-4,6-dimethylphenyl)fluorenes, finding that the presence of bromo groups next to methoxyl groups significantly affects the energy required for molecular rotation due to steric effects (Aoki, Nakamura, & Ōki, 1982).

Corrosion Inhibition

Corrosion Mitigation : Compounds within the acridinedione family have been tested for their efficacy as corrosion inhibitors. A study by Ambrish Singh et al. (2020) synthesized new acridinedione derivatives and evaluated them as inhibitors for steel corrosion in acidic environments, demonstrating significant efficiency and suggesting their potential in protecting storage tanks from corrosion (Singh et al., 2020).

Photophysical Properties

Photochemical Behavior : The photochemical hydroxide ion release from hydroxy and methoxy substituted acridine derivatives has been studied, revealing the impact of solvent effects on C-O bond cleavage and the generation of strong bases upon UV irradiation. These findings, as detailed by Dapeng Zhou et al. (2012), highlight the potential applications of such compounds in photochemical experiments and the development of photobase generators (Zhou et al., 2012).

Synthesis and Crystallography

Synthetic Approaches and Crystal Structure : The synthesis and X-ray crystal structure analysis of acridinedione derivatives have provided insights into their molecular conformations and the interactions stabilizing their crystal packing. For example, Dalbir Kour et al. (2014) synthesized two acridinedione derivatives, analyzing their crystal structures to understand the conformational preferences and non-covalent interactions present in the solid state (Kour et al., 2014).

特性

IUPAC Name |

9-(5-bromo-2-hydroxy-3-methoxyphenyl)-10-(4-fluorophenyl)-3,4,5,6,7,9-hexahydro-2H-acridine-1,8-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23BrFNO4/c1-33-22-13-14(27)12-17(26(22)32)23-24-18(4-2-6-20(24)30)29(16-10-8-15(28)9-11-16)19-5-3-7-21(31)25(19)23/h8-13,23,32H,2-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJXOPATZBLRIAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)C2C3=C(CCCC3=O)N(C4=C2C(=O)CCC4)C5=CC=C(C=C5)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23BrFNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

512.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-(5-bromo-2-hydroxy-3-methoxyphenyl)-10-(4-fluorophenyl)-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[2-(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B4540108.png)

![4-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B4540116.png)

![N-[1-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-5-methoxy-2-oxo-2,3-dihydro-1H-indol-3-yl]acetamide](/img/structure/B4540128.png)

![2-(benzylthio)-4-{[5-(2-nitrophenyl)-2-furyl]methylene}-1,3-thiazol-5(4H)-one](/img/structure/B4540137.png)

![4-({1-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-3-piperidinyl}methyl)morpholine](/img/structure/B4540157.png)

![2-[(2-furylmethyl)amino]-2-oxoethyl (2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate](/img/structure/B4540161.png)

![2-[(3-cyclohexylpropanoyl)amino]-5-hydroxybenzoic acid](/img/structure/B4540167.png)

![3-[(2-chloro-4-{[2,4-dioxo-3-(2-propyn-1-yl)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B4540180.png)

![2-{3-[(4-ethoxyphenoxy)methyl]phenyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4540187.png)

![N-{[(2-methyl-2H-tetrazol-5-yl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B4540208.png)